molecular formula C13H12N4O2 B2597788 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1798410-24-8

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2597788
CAS No.: 1798410-24-8
M. Wt: 256.265
InChI Key: SPRUGNVTCODGSF-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions involving hydrazine derivatives and suitable aldehydes or ketones.

    Formation of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources.

    Final Coupling: The final step involves coupling the furan and pyrazole rings with the cyano group to form the desired compound under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(furan-2-yl)-N-methyl-N-(1H-pyrazol-4-yl)prop-2-enamide: Similar structure but lacks the methyl group on the pyrazole ring.

    2-cyano-3-(furan-2-yl)-N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-9-11(8-15-16)17(2)13(18)10(7-14)6-12-4-3-5-19-12/h3-6,8-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRUGNVTCODGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N(C)C(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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